molecular formula C13H18O2 B5645259 3,4-dimethylphenyl pivalate

3,4-dimethylphenyl pivalate

Cat. No.: B5645259
M. Wt: 206.28 g/mol
InChI Key: OIEUONABFJIQJG-UHFFFAOYSA-N
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Description

3,4-Dimethylphenyl pivalate (CAS RN: 72569-08-5) is an organic ester with the molecular formula C₁₃H₁₈O₂ and a molecular weight of 206.28 g/mol . It is synthesized via esterification of pivalic acid with 3,4-dimethylphenol. The compound is structurally characterized by a pivaloyl group (tert-butyl carbonyl) attached to a 3,4-dimethyl-substituted aromatic ring. It is primarily utilized in research settings, including organic synthesis intermediates and crystallographic studies, as evidenced by its role in forming ethyl (E)-2-benzamido-4-(3,4-dimethylphenyl)but-3-enoate .

Properties

IUPAC Name

(3,4-dimethylphenyl) 2,2-dimethylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-9-6-7-11(8-10(9)2)15-12(14)13(3,4)5/h6-8H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIEUONABFJIQJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC(=O)C(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dimethylphenyl pivalate can be synthesized through the Friedel-Crafts acylation of 3,4-dimethylphenol with pivaloyl chloride in the presence of a Lewis acid catalyst such as aluminium chloride . The reaction typically occurs in an anhydrous environment to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethylphenyl pivalate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to produce 3,4-dimethylphenol and pivalic acid.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminium hydride.

    Substitution: The ester group can be substituted by nucleophiles in reactions such as aminolysis or transesterification.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminium hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under mild conditions.

Major Products:

    Hydrolysis: 3,4-Dimethylphenol and pivalic acid.

    Reduction: 3,4-Dimethylphenyl methanol.

    Substitution: Corresponding amides or esters depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3,4-Dimethylphenyl pivalate is used as an intermediate in organic synthesis. It serves as a precursor for the synthesis of various aromatic compounds and can be used in the development of new materials and catalysts .

Biology and Medicine:

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a stabilizer in polymer formulations. Its stability and resistance to hydrolysis make it valuable in applications requiring durable materials .

Mechanism of Action

The mechanism of action of 3,4-dimethylphenyl pivalate primarily involves its reactivity as an ester. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water, leading to the formation of 3,4-dimethylphenol and pivalic acid. In reduction reactions, the ester is reduced to the corresponding alcohol through the transfer of hydride ions from the reducing agent .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Isomers of Dimethylphenyl Pivalates

The positional isomers of 3,4-dimethylphenyl pivalate include 2,5-dimethylphenyl pivalate (CAS RN: 72569-09-6), 3,5-dimethylphenyl pivalate (CAS RN: 61019-06-5), and other ortho/meta-substituted variants. These isomers share the same molecular formula and weight but differ in substituent positions, leading to variations in physicochemical properties and applications.

Table 1: Comparative Data for Dimethylphenyl Pivalates
Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Hazard Classification Solubility/Storage Availability (Price)
This compound 72569-08-5 C₁₃H₁₈O₂ 206.28 Not specified Not reported 5g: ¥22,500; 1g: ¥7,000
3,5-Dimethylphenyl pivalate 61019-06-5 C₁₃H₁₈O₂ 206.28 [危]4-3-III Soluble in organic solvents; store at 2–8°C 25 µL, 10mM: Available
2,5-Dimethylphenyl pivalate 72569-09-6 C₁₃H₁₈O₂ 206.28 [危]4-3-III Not reported 5g: ¥22,500; 1g: ¥7,000

Physicochemical Properties

  • Solubility: 3,5-Dimethylphenyl pivalate is noted to dissolve readily in organic solvents like DMSO or ethanol, while data for 3,4- and 2,5-isomers remain unreported .
  • Stability : 3,5-Dimethylphenyl pivalate requires refrigeration (2–8°C) for long-term storage, suggesting higher sensitivity to degradation compared to this compound .

Research Findings and Limitations

  • Synthetic Relevance : The use of this compound in multi-step syntheses highlights its role as a stable, sterically hindered ester, contrasting with the underutilized 3,5-isomer .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 3,4-dimethylphenyl pivalate, and how can purity be optimized?

  • Methodology :

  • Rhodium-catalyzed C–H activation is a robust approach for synthesizing aryl pivalates. Evidence from rhodium-catalyzed systems (e.g., directed C–H functionalization with pivaloyl groups) suggests that steric and electronic effects of the 3,4-dimethyl substituent may require tailored ligands (e.g., bidentate directing groups) to enhance regioselectivity .
  • Purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the product. Confirm purity via 1H NMR^1 \text{H NMR} (integration of aromatic protons vs. pivalate methyl groups) and HPLC (≥95% purity threshold).

Q. How can the molecular structure of this compound be rigorously characterized?

  • Techniques :

  • X-ray crystallography : Employ SHELX for small-molecule refinement to resolve steric effects from the 3,4-dimethyl groups and pivalate moiety. ORTEP-3 can generate thermal ellipsoid diagrams to visualize molecular packing .
  • Spectroscopy : Compare experimental 13C NMR^{13} \text{C NMR} shifts with DFT-computed values to validate the electronic environment of the pivalate carbonyl group.

Q. What stability considerations are critical for storing this compound?

  • Guidelines :

  • Store under inert atmosphere (argon or nitrogen) at room temperature to prevent hydrolysis of the pivalate ester. Analogous compounds (e.g., bis(3,4-dimethylphenyl)iodonium salts) show sensitivity to moisture, necessitating desiccants .

Advanced Research Questions

Q. How do steric effects from the 3,4-dimethyl groups influence reaction kinetics in catalytic systems?

  • Experimental Design :

  • Conduct kinetic isotope effect (KIE) studies with deuterated analogs to probe C–H bond activation barriers. Compare turnover frequencies (TOFs) in Rh-catalyzed systems with/without steric modifiers (e.g., bulky phosphine ligands) .
  • Data Interpretation : Use Eyring plots to correlate activation parameters (ΔH‡, ΔS‡) with steric bulk. Contradictions between computational (e.g., DFT) and experimental ΔG‡ values may arise from solvent effects not modeled in simulations.

Q. What strategies resolve discrepancies between spectroscopic and crystallographic data for this compound derivatives?

  • Troubleshooting :

  • If 1H NMR^1 \text{H NMR} suggests purity but X-ray data reveals co-crystallized solvents, repeat crystallization in rigorously dried solvents. For conflicting NOE (Nuclear Overhauser Effect) data, re-examine dihedral angles via molecular dynamics simulations .
  • Cross-Validation : Use high-resolution mass spectrometry (HRMS) to confirm molecular formula and rule out isotopic impurities.

Q. Can computational methods predict the reactivity of this compound in photochemical reactions?

  • Approach :

  • Perform time-dependent DFT (TD-DFT) calculations to model excited-state behavior. Compare with UV-Vis spectra to identify π→π* transitions. For contradictions in predicted vs. observed reaction pathways (e.g., unexpected [2+2] cycloadditions), re-optimize basis sets (e.g., B3LYP/6-311+G(d,p)) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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